molecular formula C6H3BrN2O2S B3388970 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid CAS No. 901122-45-0

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Cat. No.: B3388970
CAS No.: 901122-45-0
M. Wt: 247.07
InChI Key: MZUGTYNTVCMQLF-UHFFFAOYSA-N
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Description

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid is a heterocyclic compound with the following chemical formula: C₆H₃BrN₂O₂S . It belongs to the imidazo[5,1-b]thiazole class and exhibits intriguing properties in medicinal chemistry . The compound’s structure consists of a fused bicyclic ring system, combining an imidazole ring with a thiazole ring.

Future Directions

: Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14, 644-657. DOI:10.1039/D3MD00019B : ChemSpider. (n.d.). 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid. Chemical Structure : Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5 … - PLOS. (n.d.). PLOS ONE, 14(12), e0227224. DOI:10.1371/journal.pone.0227224

Properties

IUPAC Name

2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-3-1-9-2-8-4(6(10)11)5(9)12-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUGTYNTVCMQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(N=CN21)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731185
Record name 2-Bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901122-45-0
Record name 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901122-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 2 M aqueous solution (10 ml) of potassium hydroxide was added to a solution of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (265 mg, 0.96 mmol) in methanol (20 ml), and the mixture was stirred at room temperature for 18 hr. Methanol was removed by distillation under the reduced pressure, and the reaction solution was poured into 2 M hydrochloric acid (30 ml) under ice cooling to precipitate a solid. The resultant solid was washed with water, and a mixed solvent composed mainly of ethanol and toluene was added thereto. The solvent was removed by distillation under the reduced pressure, and the residue was thoroughly dried to give 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid (236 mg, quantitative) as a white solid.
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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265 mg
Type
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20 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of ethyl 2-bromoimidazo[5,1-b] thiazole-7-carboxylate (49.5 g, 200 mmol) in methanol (720 ml) was cooled in a brine/ice water bath. A 2.7 M aqueous solution (720 ml) of sodium hydroxide was added to this suspension, and the mixture was stirred at room temperature for about 15 hr. After the completion of the reaction, methanol was removed by distillation under the reduced pressure for concentration, and the concentrate was cooled in a brine/ice water bath. Concentrated hydrochloric acid (164 ml) was added to this concentrate, and the mixture was adjusted to pH 5 and was stirred at room temperature overnight. The resultant precipitate was collected by filtration. The precipitate was then washed with water (60 ml) and was dried under the reduced pressure to give 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid (46.5 g, yield 94.0%) as a white solid.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 2
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 4
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 5
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 6
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

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